4-Methoxy-2H-1,4-benzothiazin-3(4H)-one
Description
4-Methoxy-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound featuring a benzene ring fused to a 1,4-thiazine moiety, with a methoxy group at the 4-position and a ketone at the 3-position. Its molecular formula is C₁₀H₉NO₂S, and it exhibits moderate solubility in polar organic solvents due to the electron-donating methoxy group.
Properties
CAS No. |
89991-34-4 |
|---|---|
Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
4-methoxy-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H9NO2S/c1-12-10-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3 |
InChI Key |
HKJAMQCYLAFQRO-UHFFFAOYSA-N |
Canonical SMILES |
CON1C(=O)CSC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with a methoxy-substituted benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzothiazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with cellular pathways.
Comparison with Similar Compounds
Structural and Electronic Differences
The methoxy group at the 4-position distinguishes 4-Methoxy-2H-1,4-benzothiazin-3(4H)-one from related benzothiazinones and benzoxazinones. Key structural analogs and their differences are summarized below:
Key Observations :
- Methoxy vs. Methyl : The methoxy group’s electron-donating nature increases solubility but may reduce electrophilic reactivity compared to methyl substituents.
- Sulfur vs. Oxygen: The sulfur atom in benzothiazinones enhances π-stacking interactions and membrane permeability compared to benzoxazinones.
Yield and Efficiency :
- Methoxy-substituted derivatives generally achieve 60–70% yields , lower than methyl analogs (75–85%) due to steric hindrance.
Physicochemical Properties
| Property | 4-Methoxy-2H-1,4-benzothiazin-3-one | 2-Methyl analog | 4-Hydroxy-2-methoxy-benzoxazinone |
|---|---|---|---|
| Molecular Weight (g/mol) | 223.2 | 207.3 | 195.2 |
| LogP | 2.1 | 2.8 | 1.6 |
| Solubility (mg/mL in DMSO) | 12.4 | 8.9 | 25.7 |
| Melting Point (°C) | 148–150 | 160–162 | 175–178 |
Insights :
- The methoxy group reduces LogP (increased hydrophilicity) compared to methyl substituents.
- Benzoxazinones exhibit higher solubility due to oxygen’s polarity.
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